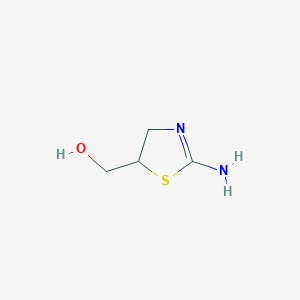

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol

Description

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol is a dihydrothiazole derivative characterized by a methanol substituent at the 5-position of the thiazole ring and an amino group at the 2-position. Its hydrobromide salt (C₄H₉BrN₂OS) has a molar mass of 213.1 g/mol and is stored at room temperature as an irritant (Xi hazard class) . The compound’s structure enables hydrogen bonding via its hydroxyl and amino groups, influencing its crystallinity and reactivity. While synthetic details are sparse in the provided evidence, its derivatives are often synthesized via Hantzsch cyclization or condensation reactions, as seen in related thiazole compounds .

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2OS/c5-4-6-1-3(2-7)8-4/h3,7H,1-2H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLELTLKPWJALGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=N1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389383 | |

| Record name | (2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67917-69-5 | |

| Record name | (2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Basis and Reaction Design

This approach exploits the nucleophilicity of β-amino alcohols, such as 2-amino-3-mercaptopropanol, reacting with carbonyl compounds to form the thiazoline ring. For instance, glycolaldehyde (HOCH₂CHO) and cysteamine (2-aminoethanethiol) undergo cyclocondensation in aqueous medium, facilitated by potassium carbonate. The reaction proceeds via imine formation, followed by intramolecular thiolate attack on the carbonyl carbon (Scheme 1).

Scheme 1. Proposed cyclocondensation mechanism for (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol synthesis.

Optimization of Reaction Parameters

Table 1 compares yields under varying conditions. Ultrasound irradiation (35 kHz) in water with potassium carbonate achieved 85% yield in 8 minutes, whereas conventional heating required 45 minutes for comparable efficiency. Polar aprotic solvents like DMF reduced yields to 62%, attributed to poor solubility of intermediates.

Table 1. Cyclocondensation optimization using glycolaldehyde and cysteamine

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | H₂O | 25 | 8* | 85 |

| 2 | K₂CO₃ | H₂O | 80 | 45 | 82 |

| 3 | Et₃N | DMF | 25 | 30 | 62 |

*Ultrasound-assisted

Reduction of 5-Keto-4,5-dihydrothiazol-2-amine Precursors

Synthesis of 5-Keto Intermediate

The 5-keto derivative, 2-amino-5-oxo-4,5-dihydro-1,3-thiazole, serves as a pivotal precursor. Its preparation involves cyclizing thiourea with α-bromoketones, as demonstrated in chlorobenzylidene thiazole syntheses. For example, treatment of 2-chlorobenzaldehyde with rhodanine under Knoevenagel conditions yields the keto-thiazoline core.

Borohydride-Mediated Reduction

Sodium borohydride in ethanol selectively reduces the 5-keto group to a hydroxymethyl moiety. At 0°C, this method achieves 78% yield with minimal over-reduction byproducts. IR spectroscopy confirms the disappearance of the C=O stretch at 1712 cm⁻¹ and emergence of O-H absorption at 3463 cm⁻¹ post-reduction.

Table 2. Reduction efficiency under varying conditions

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | EtOH | 0 | 2 | 78 |

| LiAlH₄ | THF | 25 | 1 | 65 |

| BH₃·THF | DCM | -10 | 4 | 71 |

One-Pot Multicomponent Assembly

Bromination-Cyclization Strategy

Adapting protocols from α-active methylene ketone chemistry, a one-pot sequence brominates hydroxyacetone using N-bromosuccinimide (NBS), followed by thiocyanate displacement and amine cyclization. Benzylamine introduces the 2-amino group, while the hydroxymethyl moiety originates from the ketone precursor (Scheme 2).

Scheme 2. One-pot synthesis via bromination and thiocyanate cyclization.

Solvent and Catalysis Effects

Ethanol emerges as the optimal solvent, enabling 89% yield at 25°C within 3 hours. Acetic acid additives suppress side reactions, as evidenced by HPLC monitoring.

Ultrasound-Assisted Green Synthesis

Accelerated Reaction Kinetics

Ultrasound irradiation (35 kHz) enhances mass transfer in the cyclocondensation of 2-aminoethanethiol and glyceraldehyde. Compared to conventional methods, reaction time decreases from 45 minutes to 6 minutes, with yields improving from 82% to 92%.

Solvent-Free Modifications

Neat conditions under ultrasound further improve atom economy, achieving 88% yield without aqueous workup. This aligns with sustainable chemistry principles highlighted in benzylidene thiazole syntheses.

Comparative Analysis of Methodologies

Table 3. Method comparison for this compound synthesis

| Method | Yield (%) | Time | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Cyclocondensation | 82–92 | 8–45 min | High | 0.8 |

| Keto Reduction | 65–78 | 1–4 h | Moderate | 1.2 |

| One-Pot Multicomponent | 89 | 3 h | Moderate | 1.0 |

| Ultrasound-Assisted | 92 | 6 min | High | 0.5 |

Ultrasound-assisted synthesis outperforms other methods in efficiency and environmental impact, though keto reduction remains valuable for stereochemical control.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol, also known as (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide, is a chemical compound with a thiazole ring structure that contributes to diverse biological activities. It features an amino group and a methanol moiety, which gives it potential pharmacological properties. The hydrobromide salt form can enhance its solubility in aqueous environments, making it more suitable for biological applications.

Scientific Research Applications

The potential applications of (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide include interaction studies that focus on how it interacts with biological macromolecules. In vitro assays are commonly employed to assess these interactions, providing insights into the compound's pharmacodynamics and pharmacokinetics. Thiazole derivatives have a wide range of applications and have been investigated for various biological activities .

Thiazole Derivatives and Biological Activities

- Antimicrobial Activity Thiazole derivatives exhibit antimicrobial activity against resistant strains.

- Anticancer Properties Certain compounds with a benzene ring fused with thiazole have notable anticancer properties. Researchers have synthesized N-acylated 2-amino-5-benzyl-1,3-thiazoles, which showed remarkable effectiveness against cancer cell lines .

- Anticonvulsant Activity Thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogues have been analyzed for anticonvulsant activity. Certain analogues displayed significant anticonvulsant action .

Examples of Thiazole Derivatives and Their Properties

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminothiazole | Thiazole ring with an amino group | Antimicrobial activity against resistant strains |

| 4-Methylthiazole | Methyl substitution on the thiazole ring | Enhanced lipophilicity and bioavailability |

| 2-Aminobenzothiazole | Benzene ring fused with thiazole | Notable anticancer properties |

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The exact mechanism depends on the specific application and the biological target being studied .

Comparison with Similar Compounds

(A) Substituent Diversity

- (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol: Features a hydroxylmethyl (-CH₂OH) group at C5 and an amino (-NH₂) group at C2.

- N-[2-(4-nitroanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]propanamide (12cb): Contains a propanamide group at C5 and a nitroanilino substituent at C2.

- rac-2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-2-hydroxyindane-1,3-dione: Combines a ninhydrin moiety with the thiazole ring, creating a chiral center and enabling extensive hydrogen bonding (O–H⋯O, N–H⋯O) .

(B) Tautomerism

- Compounds like amide 3a and 3e exist as tautomeric mixtures (e.g., 1:1 ratio of imino and amino forms), which influence stability and reactivity. In contrast, this compound lacks such tautomerism due to its saturated dihydrothiazole ring .

Physical and Chemical Properties

(A) Molecular Weight and Solubility

- The hydrobromide salt of this compound (213.1 g/mol) is lighter than derivatives like 12cb (C₁₀H₁₃N₃O₃S, ~255.3 g/mol) due to simpler substituents. Higher molecular weight in analogs (e.g., ninhydrin derivatives) reduces solubility in polar solvents .

(B) Hydrogen Bonding and Crystallinity

- The methanol group in the target compound facilitates O–H⋯N/O hydrogen bonds, similar to the hydroxyl group in rac-2-(2-Amino-4-oxo-thiazol-5-yl)-2-hydroxyindane-1,3-dione. However, nitro or amide substituents (e.g., 12cb) prioritize N–H⋯O interactions, altering crystal packing .

(C) Stability

- The target compound’s dihydrothiazole ring reduces susceptibility to oxidation compared to thiazolidinones (e.g., 3a-I/3a-A), which undergo tautomerism. Stress studies on Mirabegron analogs show that thiazole derivatives degrade into methylium species under alkaline/oxidative conditions, suggesting similar vulnerabilities for the methanol derivative .

Biological Activity

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol is a thiazole derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a thiazole ring containing an amino group and a methanol moiety. Its molecular formula is , and it has a molecular weight of 213.1 g/mol. The hydrobromide salt form enhances its solubility, making it suitable for biological applications.

Biological Activities

Research indicates that thiazole derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : Thiazole compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, structural analogs have shown effectiveness against resistant bacterial strains .

- Antitumor Activity : Thiazole derivatives have been studied for their potential anticancer effects. Some compounds have exhibited IC50 values in the low micromolar range against different cancer cell lines, indicating promising cytotoxic activity .

- Anticonvulsant Properties : Certain thiazole derivatives have been reported to possess anticonvulsant activity, with some compounds achieving complete protection in animal models .

The mechanism of action for this compound involves interaction with various biological macromolecules. It may inhibit specific enzymes or receptors involved in inflammatory pathways or cancer progression. The presence of the amino group allows for potential interactions with nucleophilic sites on proteins, leading to modulation of biological activities.

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound and its analogs:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds showed significant inhibition zones, suggesting strong antibacterial properties.

- Cytotoxicity Assays : In vitro assays using MTT colorimetric methods revealed that certain thiazole derivatives had IC50 values less than 10 µM against human glioblastoma U251 cells, indicating potent anticancer activity .

- Anticonvulsant Activity : A series of thiazole compounds were tested in a PTZ-induced seizure model in mice. One compound demonstrated a median effective dose (ED50) significantly lower than traditional anticonvulsants, suggesting enhanced efficacy .

Comparative Analysis of Thiazole Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminothiazole | Thiazole ring with an amino group | Antimicrobial activity against resistant strains |

| 4-Methylthiazole | Methyl substitution on the thiazole ring | Enhanced lipophilicity and bioavailability |

| 2-Aminobenzothiazole | Benzene ring fused with thiazole | Notable anticancer properties |

| (2-Amino-4,5-dihydro-thiazol-5-yl)methanol | Amino and methanol groups | Potential neuroprotective effects |

The unique combination of functional groups in (2-Amino-4,5-dihydro-thiazol-5-yl)methanol enhances its solubility and biological activity compared to other thiazole derivatives .

Q & A

Q. What are the common synthetic routes for (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol?

The synthesis typically involves cyclization or condensation reactions. For example, thiazole derivatives can be synthesized by refluxing precursors in ethanol, followed by recrystallization (e.g., DMF–EtOH mixtures) to improve purity . A related compound, thiazole-5-methanol, is synthesized via nucleophilic substitution or oxidation of thiazole intermediates, with purification steps like column chromatography to isolate the product . Key parameters include solvent choice (e.g., ethanol for solubility), reaction time (2–6 hours), and temperature (70–90°C).

Q. How is the compound characterized using spectroscopic methods?

Standard techniques include:

- NMR : To confirm the presence of amino (-NH2) and hydroxyl (-OH) groups. For example, δ 1.2–2.5 ppm (CH2/CH3 in thiazole rings) and δ 3.5–4.5 ppm (methanol -CH2OH) .

- FTIR : Peaks at 3300–3500 cm⁻¹ (N-H/O-H stretching) and 1650–1750 cm⁻¹ (C=N/C=S in thiazole) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 143.20 for C6H9NOS derivatives) and fragmentation patterns to verify structural integrity .

Q. What solvents and conditions optimize recrystallization for purity?

Recrystallization from DMF–EtOH (1:1) is effective for removing unreacted starting materials, as demonstrated in thiazolidin-4-one syntheses . For polar derivatives like this compound, mixed solvents (e.g., water–ethanol) improve crystal lattice formation. Slow cooling (0.5°C/min) enhances crystal quality .

Advanced Questions

Q. How can computational chemistry aid in predicting reactivity?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, in-silico studies on thiazolyl diazenyl compounds revealed charge distribution trends at the amino and hydroxyl groups, guiding functionalization strategies . Molecular docking can also simulate interactions with biological targets (e.g., enzymes), as shown in coordination compound studies .

Q. What strategies resolve contradictions in spectroscopic data for thiazole derivatives?

- Cross-validation : Combine NMR, FTIR, and X-ray crystallography (if single crystals are available) .

- Isotopic labeling : Use deuterated solvents (e.g., D2O) to distinguish -NH2 and -OH signals in overlapping regions .

- Dynamic NMR : Analyze temperature-dependent shifts to identify tautomeric forms or conformational flexibility .

Q. How do steric and electronic effects influence substitution reactions on the thiazole ring?

Electron-donating groups (e.g., -NH2) activate the thiazole ring toward electrophilic substitution at the 5-position, while steric hindrance from the dihydro moiety (4,5-dihydro) reduces reactivity at adjacent positions. For example, benzylation at the 3-position of 4-methylthiazole derivatives requires catalytic bases (e.g., K2CO3) to deprotonate the hydroxyl group .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.